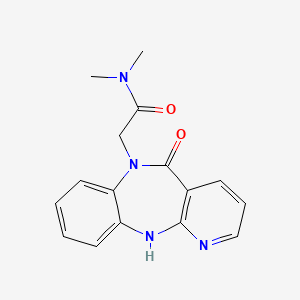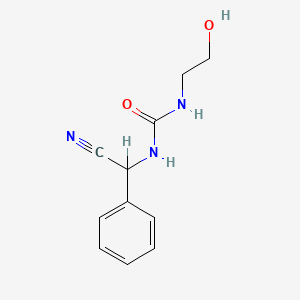![molecular formula C18H21N3O3 B12805852 Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] CAS No. 17315-88-7](/img/structure/B12805852.png)
Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 21592:
Méthodes De Préparation
The synthesis of 1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) typically involves the reaction of benzene-1,3,5-tricarbonyl chloride with 2-methylaziridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes by modifying key proteins and enzymes .
Comparaison Avec Des Composés Similaires
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) can be compared with other similar compounds such as:
1,3,5-Tris(aziridinyl)benzene: This compound has a similar core structure but lacks the methyl groups on the aziridine rings.
1,3,5-Tris(2-chloroethyl)benzene: This compound has chloroethyl groups instead of aziridine rings, leading to different reactivity and applications
Propriétés
Numéro CAS |
17315-88-7 |
|---|---|
Formule moléculaire |
C18H21N3O3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
[3,5-bis(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C18H21N3O3/c1-10-7-19(10)16(22)13-4-14(17(23)20-8-11(20)2)6-15(5-13)18(24)21-9-12(21)3/h4-6,10-12H,7-9H2,1-3H3 |
Clé InChI |
PBWSPPTYGLDOFW-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3C)C(=O)N4CC4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















